molecular formula C11H11BrO B13219653 1-[(4-Bromophenyl)methyl]cyclopropane-1-carbaldehyde

1-[(4-Bromophenyl)methyl]cyclopropane-1-carbaldehyde

Cat. No.: B13219653
M. Wt: 239.11 g/mol
InChI Key: UBPBXKCZJFRQHG-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)methyl]cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C11H11BrO. It is characterized by a cyclopropane ring attached to a 4-bromophenyl group and an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[(4-Bromophenyl)methyl]cyclopropane-1-carbaldehyde can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . Another method involves the cyclopropanation of α-silyl styrenes with aryl diazoacetates, followed by desilylation .

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents is also explored for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Bromophenyl)methyl]cyclopropane-1-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

    Oxidation: 1-[(4-Bromophenyl)methyl]cyclopropane-1-carboxylic acid.

    Reduction: 1-[(4-Bromophenyl)methyl]cyclopropane-1-methanol.

    Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(4-Bromophenyl)methyl]cyclopropane-1-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-Bromophenyl)methyl]cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bromophenyl group can participate in π-π interactions with aromatic residues in biomolecules, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Chlorophenyl)methyl]cyclopropane-1-carbaldehyde
  • 1-[(4-Fluorophenyl)methyl]cyclopropane-1-carbaldehyde
  • 1-[(4-Methylphenyl)methyl]cyclopropane-1-carbaldehyde

Uniqueness

1-[(4-Bromophenyl)methyl]cyclopropane-1-carbaldehyde is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific halogen bonding interactions and can be selectively substituted in synthetic transformations .

Properties

Molecular Formula

C11H11BrO

Molecular Weight

239.11 g/mol

IUPAC Name

1-[(4-bromophenyl)methyl]cyclopropane-1-carbaldehyde

InChI

InChI=1S/C11H11BrO/c12-10-3-1-9(2-4-10)7-11(8-13)5-6-11/h1-4,8H,5-7H2

InChI Key

UBPBXKCZJFRQHG-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CC=C(C=C2)Br)C=O

Origin of Product

United States

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